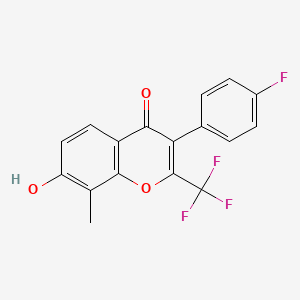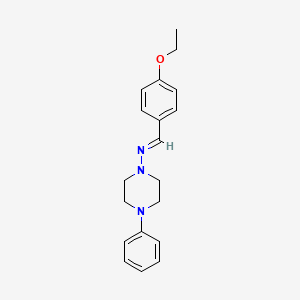![molecular formula C34H35N3O2S2 B11965391 (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)
(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a pyrazole ring, and a benzyloxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and the benzyloxyphenyl group. Key reagents include thioacetic acid, ethylhexylamine, and benzyl bromide. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.
Reduction: Reduction reactions can target the pyrazole ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydropyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes. This makes it a candidate for further research in drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound’s potential as an anti-inflammatory and anticancer agent is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with unique electronic properties. Its structure allows for the tuning of its electronic characteristics, making it useful in the field of organic electronics.
Mecanismo De Acción
The mechanism of action of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C34H35N3O2S2 |
|---|---|
Peso molecular |
581.8 g/mol |
Nombre IUPAC |
(5Z)-3-(2-ethylhexyl)-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H35N3O2S2/c1-3-5-12-25(4-2)22-36-33(38)31(41-34(36)40)21-28-23-37(29-15-10-7-11-16-29)35-32(28)27-17-19-30(20-18-27)39-24-26-13-8-6-9-14-26/h6-11,13-21,23,25H,3-5,12,22,24H2,1-2H3/b31-21- |
Clave InChI |
KXSWGMLKEOMBNL-YQYKVWLJSA-N |
SMILES isomérico |
CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965313.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B11965320.png)
![2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole](/img/structure/B11965324.png)


![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11965343.png)
![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)




![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)


